![molecular formula C51H79NO13 B14800797 (1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)

(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s . Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan-extending activities .

准备方法

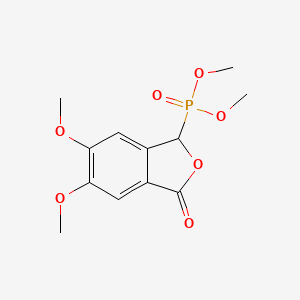

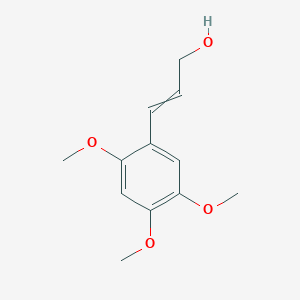

Synthetic Routes and Reaction Conditions

Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .

Industrial Production Methods

Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of the fermentation medium, including the use of cost-effective components like soybean, sugarcane juice, and dried tomato, has been shown to enhance rapamycin production . The fermentation process is followed by extraction and purification to obtain the final product.

化学反应分析

Types of Reactions

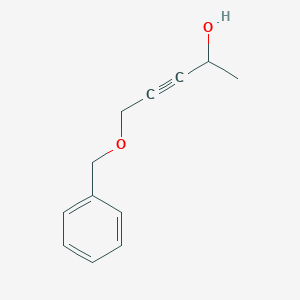

Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be degraded through base-catalyzed reactions, leading to the formation of ring-opened isomers .

Common Reagents and Conditions

Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), which enhances cell membrane permeability and aids in the production of rapamycin . Other reagents like sodium butyrate and lanthanum chloride have been used to improve the availability of key metabolic intermediates .

Major Products Formed

The major products formed from rapamycin reactions include its derivatives, which have been developed to enhance its therapeutic potential. These derivatives include everolimus and temsirolimus, which are used in cancer treatment .

科学研究应用

Rapamycin has a wide range of scientific research applications:

Immunosuppression: It is used to prevent organ transplant rejection by inhibiting T-cell activation and proliferation.

Cancer Treatment: Rapamycin and its derivatives are used to treat certain malignancies due to their ability to inhibit the mammalian target of rapamycin (mTOR) pathway.

Neuroprotection: It has neuroprotective and neuroregenerative properties, making it a potential treatment for neurodegenerative diseases.

Lifespan Extension: Rapamycin has been shown to extend lifespan in various organisms by mimicking the effects of caloric restriction.

Anti-Aging: Research indicates that rapamycin may slow down aging processes and alleviate age-related diseases.

作用机制

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . Rapamycin forms a complex with FK506-binding protein 12 (FKBP12), and this complex binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, leading to the suppression of cell cycle progression and immune response .

相似化合物的比较

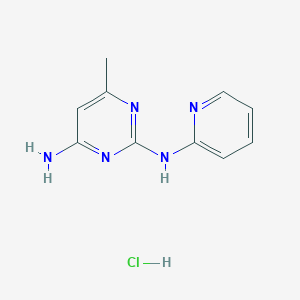

Rapamycin is unique due to its specific action on the mTOR pathway. Similar compounds include:

Everolimus: A derivative of rapamycin used in cancer treatment.

Temsirolimus: Another derivative used for its antitumor properties.

Metformin: Although not structurally similar, it shares some anti-aging properties with rapamycin.

Epigallocatechin gallate: A compound found in green tea that mimics some effects of rapamycin.

Rapamycin stands out due to its broad spectrum of applications and its potent inhibition of the mTOR pathway, which is crucial in various cellular processes.

属性

分子式 |

C51H79NO13 |

|---|---|

分子量 |

914.2 g/mol |

IUPAC 名称 |

(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30?,32?,33?,34?,36?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-/m1/s1 |

InChI 键 |

QFJCIRLUMZQUOT-VAIPXBRLSA-N |

手性 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

规范 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)

![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)

![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)

![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)

![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)

![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)

![rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800800.png)